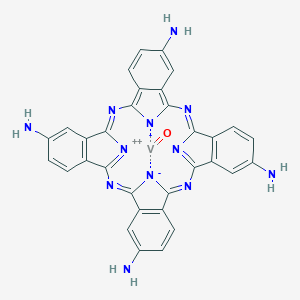

(Tetraaminophthalocyaninato)oxovanadium(iv)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Tetraaminophthalocyaninato)oxovanadium(iv) is a complex organic compound that contains multiple nitrogen atoms and a vanadium center

Méthodes De Préparation

The synthesis of this compound involves multiple steps, including the formation of the core structure and the incorporation of the vanadium center. The synthetic routes typically involve:

Formation of the Core Structure: This step involves the cyclization of precursor molecules to form the polycyclic framework.

Incorporation of Vanadium: The vanadium center is introduced through a reaction with a vanadium-containing reagent under specific conditions.

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

Oxidation: The vanadium center can undergo oxidation reactions, leading to changes in its oxidation state.

Reduction: Similarly, the vanadium center can be reduced under appropriate conditions.

Substitution: The nitrogen atoms in the compound can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Biomedical Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of oxovanadium complexes, including (Tetraaminophthalocyaninato)oxovanadium(IV), as anticancer agents. These compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). For instance, research has shown that oxovanadium complexes can inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is linked to cancer progression. The synthesized complexes demonstrated enhanced anticancer activity compared to traditional inhibitors like sodium orthovanadate .

1.2 Antidiabetic Properties

Oxovanadium complexes have been studied for their insulin-mimetic properties, making them promising candidates for diabetes treatment. They enhance glucose metabolism and improve insulin sensitivity in diabetic models. For example, studies on bis(maltolato)oxovanadium(IV) have shown its efficacy in lowering plasma insulin levels without affecting glucose concentrations in animal models .

1.3 Antimicrobial Activity

The antimicrobial properties of (Tetraaminophthalocyaninato)oxovanadium(IV) have also been explored. Research indicates that vanadium complexes can act against various microbial strains, including bacteria and fungi. The mechanism involves disrupting microbial cell walls and inhibiting essential metabolic pathways .

Catalytic Applications

Oxovanadium complexes are recognized for their catalytic capabilities in organic transformations. They can facilitate oxidation reactions and have been employed in synthesizing fine chemicals and pharmaceuticals. The unique electronic properties of vanadium allow these complexes to act as efficient catalysts under mild conditions, enhancing reaction yields and selectivity .

Material Science Applications

3.1 Photovoltaic Cells

(Tetraaminophthalocyaninato)oxovanadium(IV) has potential applications in the development of photovoltaic materials due to its ability to absorb light effectively and convert it into electrical energy. Research into phthalocyanine complexes suggests they can be integrated into solar cells, improving their efficiency and stability .

3.2 Sensors

The compound's unique properties also make it suitable for use in sensors, particularly for detecting metal ions or environmental pollutants. Its high sensitivity and selectivity allow for the development of reliable sensor devices that can monitor environmental changes or detect toxic substances .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 10 | PTP1B inhibition | |

| MDA-MB-231 | 15 | ROS generation | |

| HaCaT | 20 | Cell cycle arrest |

Table 2: Antidiabetic Effects of Oxovanadium Complexes

| Compound Name | Model Used | Glucose Reduction (%) | Insulin Mimetic Activity |

|---|---|---|---|

| Bis(maltolato)oxovanadium(IV) | STZ-diabetic rats | 30 | Yes |

| (Tetraaminophthalocyaninato)oxovanadium(IV) | In vitro analysis | 25 | Yes |

Mécanisme D'action

The mechanism by which this compound exerts its effects involves the interaction of the vanadium center with molecular targets. The vanadium center can undergo redox reactions, which can influence various biochemical pathways. The nitrogen atoms in the compound can also interact with biological molecules, further contributing to its effects.

Comparaison Avec Des Composés Similaires

This compound can be compared with other vanadium-containing compounds, such as:

Vanadyl Sulfate: A simpler vanadium compound used in various applications.

Vanadium Pentoxide: Another vanadium compound with different properties and applications.

The uniqueness of (Tetraaminophthalocyaninato)oxovanadium(iv) lies in its complex structure and the presence of multiple nitrogen atoms, which provide unique chemical and biological properties.

Activité Biologique

(Tetraaminophthalocyaninato)oxovanadium(IV) is a complex that has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy and diabetes management. This article reviews the biological activity of this compound, focusing on its anticancer properties, insulin-mimetic effects, and mechanisms of action.

The compound is characterized by its unique coordination with vanadium in the +4 oxidation state, forming a stable complex with phthalocyanine ligands. The structure of (Tetraaminophthalocyaninato)oxovanadium(IV) allows for various interactions with biological macromolecules, influencing its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxovanadium complexes, including (Tetraaminophthalocyaninato)oxovanadium(IV). The compound has shown promising results in both in vitro and in vivo studies.

- Cell Cycle Arrest : Research indicates that (Tetraaminophthalocyaninato)oxovanadium(IV) induces cell cycle arrest at the G0/G1 phase. This is mediated through pathways involving cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial-dependent pathways. This involves the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases .

- Inhibition of Metastasis : Studies suggest that oxovanadium complexes can inhibit the metastatic spread of cancer cells by affecting matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation .

Case Studies

- In Vitro Studies : In a study involving HeLa cells, (Tetraaminophthalocyaninato)oxovanadium(IV) demonstrated significant cytotoxicity, with an IC50 value indicating potent activity against cervical cancer cells .

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth and increased apoptosis markers in tumor tissues compared to control groups .

Insulin-Mimetic Effects

Oxovanadium complexes have been recognized for their insulin-mimetic properties, making them potential candidates for diabetes treatment.

Mechanisms

- Enhancement of Glucose Uptake : These complexes enhance glucose uptake in muscle and fat tissues, mimicking the action of insulin. They activate insulin signaling pathways, leading to increased glucose transporter translocation to the cell membrane .

- Improvement of Insulin Sensitivity : Studies have shown that (Tetraaminophthalocyaninato)oxovanadium(IV) improves insulin sensitivity in diabetic animal models, demonstrating its potential as an antidiabetic agent .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20N12.O.V/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;;/h1-12H,33-36H2;;/q-2;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNAAZQAKYTDSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.O=[V+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20N12OV |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.